![molecular formula C18H21N3O2 B2510939 [4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone CAS No. 2379950-81-7](/img/structure/B2510939.png)
[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of [4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone is not fully understood. However, studies have suggested that it may act as a modulator of the cholinergic system, which is involved in memory and learning. It may also interact with the opioid system, which is involved in pain management.
Effets Biochimiques Et Physiologiques
[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone has been found to exhibit various biochemical and physiological effects, including the inhibition of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. It has also been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone is its neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on [4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone, including the development of more potent and selective derivatives, the investigation of its potential applications in the treatment of other neurological disorders, and the exploration of its potential as a cognitive enhancer.
In conclusion, [4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone is a chemical compound that has shown promising potential in scientific research for its neuroprotective, anti-inflammatory, and analgesic properties. Its mechanism of action and physiological effects are still being studied, and further research is needed to fully understand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of [4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone involves the reaction of 2-bromopyridine with 3-methyl-2-pyridinemethanol in the presence of sodium hydride to form 4-[(3-methylpyridin-2-yl)oxymethyl]pyridine. This intermediate product is then reacted with piperidine and 2-chloro-3-pyridinylmethanone to form [4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone.
Applications De Recherche Scientifique
[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit neuroprotective, anti-inflammatory, and analgesic properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-5-4-10-20-17(14)23-13-15-7-11-21(12-8-15)18(22)16-6-2-3-9-19-16/h2-6,9-10,15H,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHLXABICBITMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-propyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2510859.png)
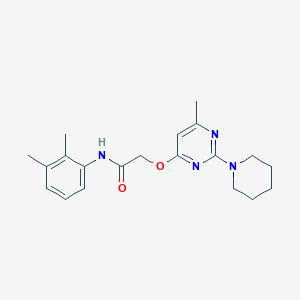

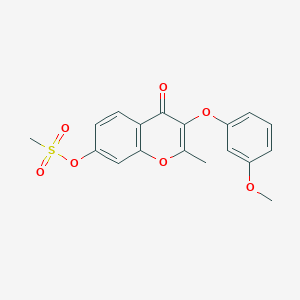
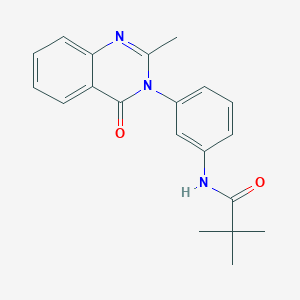
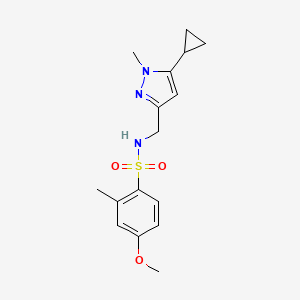
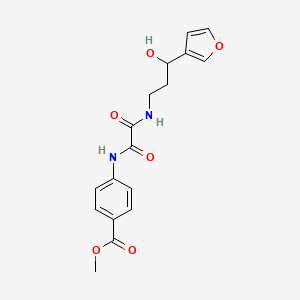
![methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate](/img/structure/B2510873.png)
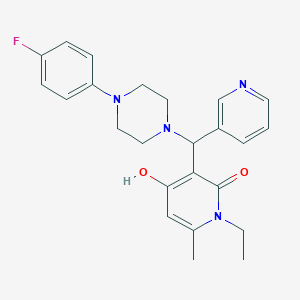
![5-[(4-Bromophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2510875.png)
![N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2510876.png)
![Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2510877.png)
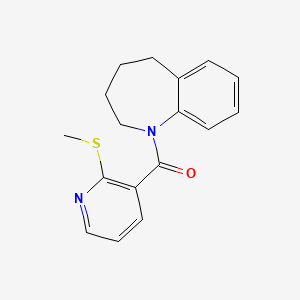
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide](/img/structure/B2510879.png)